

An In-depth Technical Guide to 4-Iodo-3-methylbenzoic acid

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Compound of Interest

Compound Name: 4-Iodo-3-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-methylbenzoic acid, identified by the CAS number 52107-87-6, is an important halogenated aromatic carboxylic acid.^[1] Its structure, featuring an iodine atom and a methyl group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

The physicochemical properties of **4-Iodo-3-methylbenzoic acid** are summarized in the table below. These properties are crucial for designing synthetic routes and for understanding its behavior in various chemical environments.

Property	Value	Reference
CAS Number	52107-87-6	[1]
Molecular Formula	C ₈ H ₇ IO ₂	[1]
Molecular Weight	262.04 g/mol	[1]
Melting Point	223-225 °C	[1]
Boiling Point	327.7 ± 30.0 °C (Predicted)	[1]
Density	1.867 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	4.09 ± 0.10 (Predicted)	[1]
Solubility	Soluble in methanol.	[2]
Appearance	Solid	

Synthesis of 4-Iodo-3-methylbenzoic acid

Several synthetic routes for **4-Iodo-3-methylbenzoic acid** have been reported, often starting from commercially available precursors.[3] A common and straightforward method involves the hydrolysis of its corresponding methyl ester, methyl 4-iodo-3-methylbenzoate.

Experimental Protocol: Hydrolysis of Methyl 4-iodo-3-methylbenzoate

This protocol describes the base-catalyzed hydrolysis of methyl 4-iodo-3-methylbenzoate to yield **4-Iodo-3-methylbenzoic acid**.

Materials:

- Methyl 4-iodo-3-methylbenzoate
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Water (H₂O)

- Concentrated hydrochloric acid (HCl)

Procedure:

- Dissolve methyl 4-iodo-3-methylbenzoate in methanol.
- Add a solution of sodium hydroxide in water to the methanolic solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water.
- Acidify the solution to a pH of approximately 3 using concentrated hydrochloric acid. This will precipitate the carboxylic acid.
- Collect the solid product by filtration.
- Wash the solid with cold water to remove any remaining salts.
- Dry the product under vacuum to yield **4-iodo-3-methylbenzoic acid**.

Below is a workflow diagram illustrating the synthesis of **4-iodo-3-methylbenzoic acid**.

cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce new functionalities. While specific drugs derived from this molecule are not extensively documented in the public domain, its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents. Benzoic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer properties.

Material Science: The rigid structure and functional groups of **4-Iodo-3-methylbenzoic acid** make it a suitable component for the synthesis of advanced materials. It has been explored as a linker in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. Additionally, its derivatives are being investigated for the development of liquid crystals used in display technologies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl iodides like **4-Iodo-3-methylbenzoic acid**. This reaction is used to form a biaryl linkage.

Materials:

- **4-Iodo-3-methylbenzoic acid** (or its ester derivative)
- An arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- A base (e.g., K_2CO_3 , Cs_2CO_3)
- An appropriate solvent system (e.g., toluene/ethanol/water or dioxane/water)

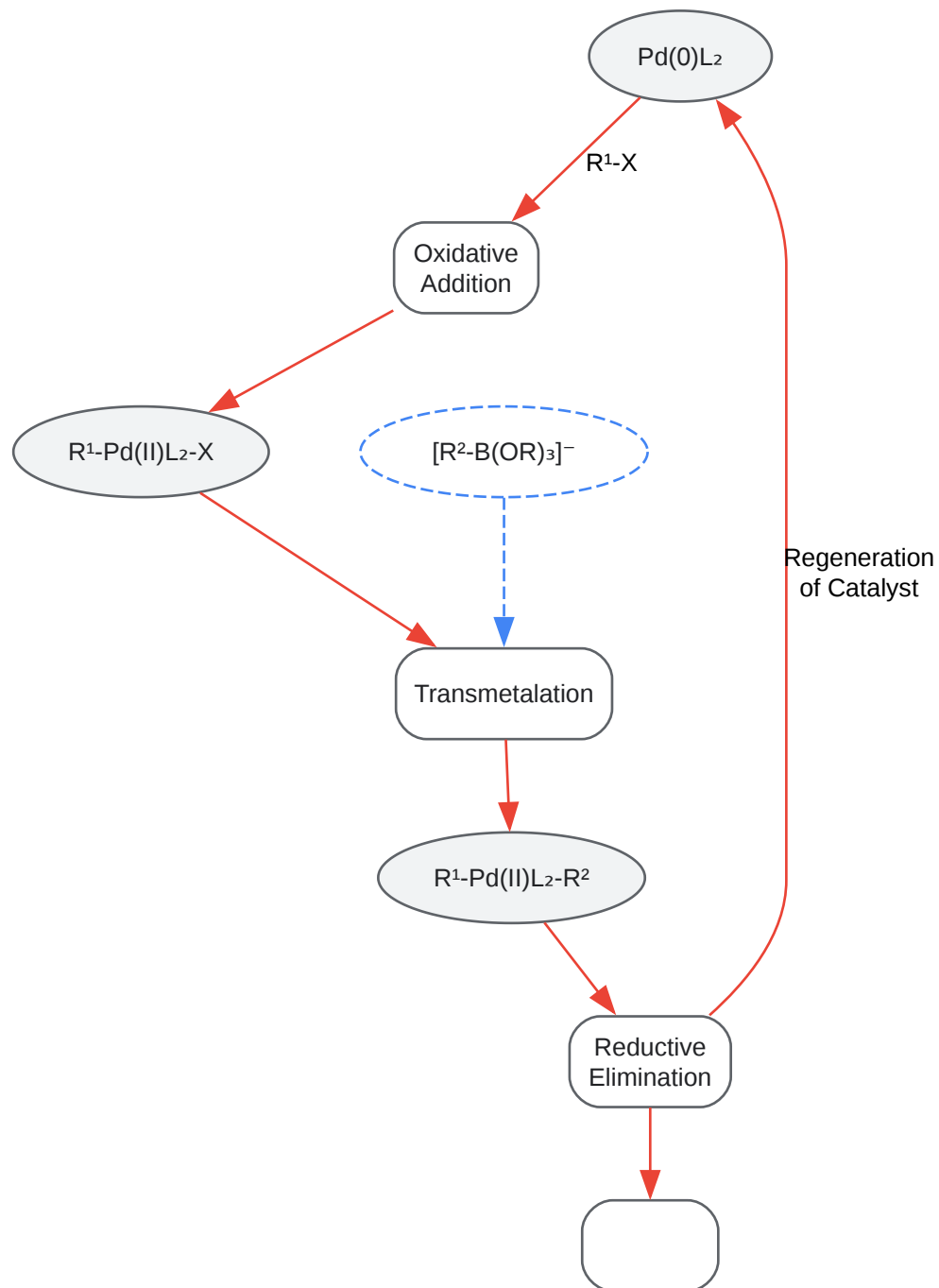
Procedure:

- In a reaction vessel, combine **4-Iodo-3-methylbenzoic acid** (or its ester), the arylboronic acid, and the base.
- Add the palladium catalyst to the mixture.
- Add the solvent system.

- Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.
- Heat the mixture to the required temperature (typically 80-110 °C) and stir.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
- Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

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Phone: (601) 213-4426

Email: info@benchchem.com